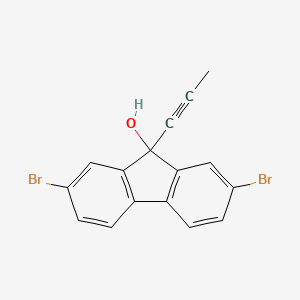![molecular formula C40H30S2 B14398852 1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene CAS No. 89703-83-3](/img/structure/B14398852.png)
1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and disulfane linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of ethene-2,1,1,2-tetrayl intermediates through controlled polymerization reactions.
Step 2: Introduction of disulfane groups via thiol-disulfide exchange reactions.
Step 3: Coupling of benzene rings through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert disulfane linkages to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in the presence of halogenating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Generation of thiol-containing derivatives.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl chains.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s disulfane linkages and benzene rings enable it to:
Interact with Enzymes: Modulate enzyme activity through covalent bonding or non-covalent interactions.
Affect Cellular Pathways: Influence signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
Bind to Receptors: Engage with specific receptors on cell surfaces, altering cellular responses.
Comparaison Avec Des Composés Similaires
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene can be compared with other similar compounds, such as:
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethane-2,1,1,2-tetrayl)]hexabenzene: Differing by the presence of ethane instead of ethene linkages, affecting its reactivity and stability.
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(propene-2,1,1,2-tetrayl)]hexabenzene: Featuring propene linkages, which may alter its chemical properties and applications.
The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene lies in its specific combination of disulfane and ethene linkages, providing distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
89703-83-3 |
|---|---|
Formule moléculaire |
C40H30S2 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
[1,2-diphenyl-2-(1,2,2-triphenylethenyldisulfanyl)ethenyl]benzene |
InChI |
InChI=1S/C40H30S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35)41-42-40(36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
Clé InChI |
GBQGWKRSLDOITI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)SSC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
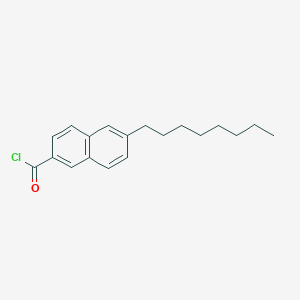
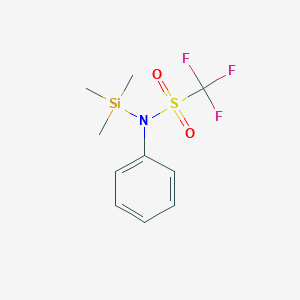
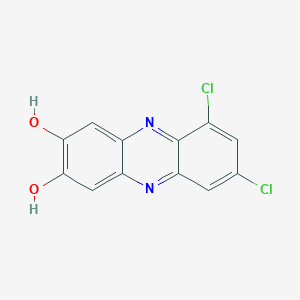
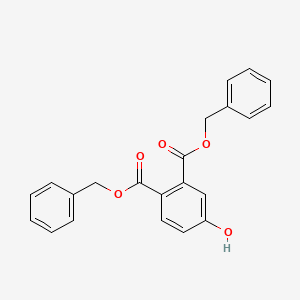
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
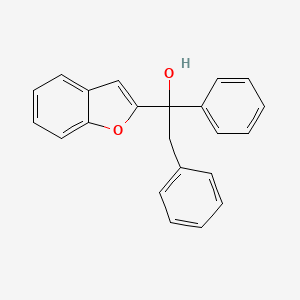
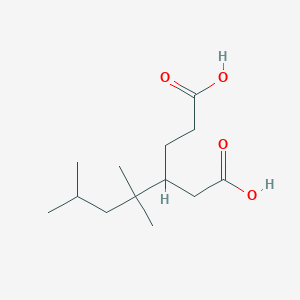
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
